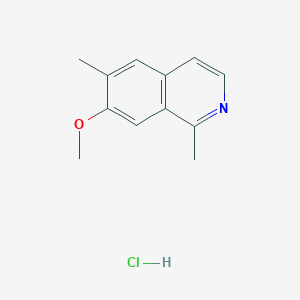
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinoline . This compound is characterized by the presence of a methoxy group at the 7th position and two methyl groups at the 1st and 6th positions on the isoquinoline ring, with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolines, including 7-Methoxy-1,6-dimethylisoquinoline;hydrochloride, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinolines often involves large-scale synthesis using efficient catalytic processes. For example, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines . These methods are designed to maximize yield and minimize reaction times, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at positions with higher electron density.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, ammonium acetate, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce N-oxides, while reduction reactions yield tetrahydroisoquinolines .
Aplicaciones Científicas De Investigación
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1,6-dimethylisoquinoline;hydrochloride involves its interaction with molecular targets and pathways. Isoquinolines can intercalate with DNA, inhibiting the progression of enzymes such as topoisomerase II, which relaxes supercoils in DNA . This inhibition can interfere with DNA transcription and replication, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride
- 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- 5,8-Dimethoxy-1,2,3,4-tetrahydro-4-isoquinolinol hydrochloride
Uniqueness
7-Methoxy-1,6-dimethylisoquinoline;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 7th position and the methyl groups at the 1st and 6th positions can affect its interaction with molecular targets and its overall stability .
Propiedades
Número CAS |
62993-53-7 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
7-methoxy-1,6-dimethylisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c1-8-6-10-4-5-13-9(2)11(10)7-12(8)14-3;/h4-7H,1-3H3;1H |
Clave InChI |
KIDOIAGXAOAOQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OC)C(=NC=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
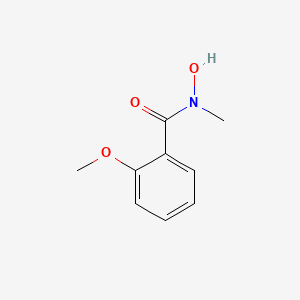

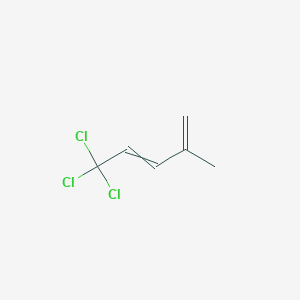
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
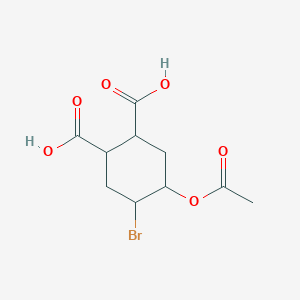
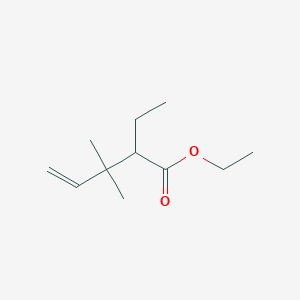
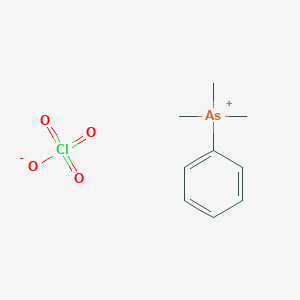
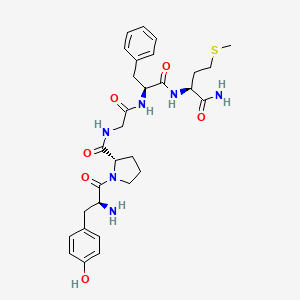
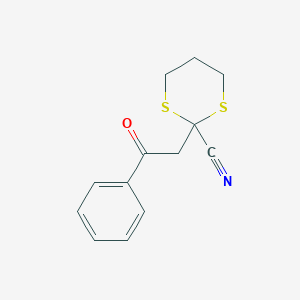
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
